molecular formula C11H15BrClN B6209700 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2728149-90-2

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6209700
CAS RN: 2728149-90-2
M. Wt: 276.6
InChI Key:
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Description

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Br-3,3-DMT-1,2,3,4-TIQ-HCl) is an organic compound that has been studied for its potential application in various scientific research areas. It is an alkyl-substituted isoquinoline derivative, which is a type of aromatic compound that has been found to possess several unique properties. 7-Br-3,3-DMT-1,2,3,4-TIQ-HCl has been studied for its ability to act as a catalyst, a chelating agent, and a reagent for the synthesis of other organic compounds. In addition, it has been studied for its potential applications in medicinal chemistry, drug delivery, and biotechnology.

Mechanism of Action

The mechanism of action of 7-Br-3,3-DMT-1,2,3,4-TIQ-HCl is not fully understood. However, it is believed to act as a catalyst for the formation of other organic compounds. It has been found to act as a chelating agent for metal ions, and as a reagent for the synthesis of other organic compounds.
Biochemical and Physiological Effects
7-Br-3,3-DMT-1,2,3,4-TIQ-HCl has been studied for its potential biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties. In addition, it has been found to have potential antiviral and antifungal activity. It has also been found to possess immunomodulatory properties, and has been studied for its potential application in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Br-3,3-DMT-1,2,3,4-TIQ-HCl in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is its limited solubility in water.

Future Directions

For the use of 7-Br-3,3-DMT-1,2,3,4-TIQ-HCl in scientific research include further studies on its potential application in medicinal chemistry, drug delivery, and biotechnology. In addition, further studies on its potential biochemical and physiological effects, as well as its potential use as a catalyst for the formation of other organic compounds, are needed. Finally, further studies on its potential use as a chelating agent for metal ions, and as a reagent for the synthesis of other organic compounds, are also needed.

Synthesis Methods

7-Br-3,3-DMT-1,2,3,4-TIQ-HCl can be synthesized by a variety of methods. The most common method of synthesis is the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in an aqueous solution of hydrochloric acid. This reaction produces an intermediate product, which is then hydrolyzed to form the final product. Other methods of synthesis include the reaction of 1,2,3,4-tetrahydroisoquinoline with a bromoalkyl halide in an aqueous solution of hydrochloric acid, and the reaction of 1,2,3,4-tetrahydroisoquinoline with an alkyl halide in an aqueous solution of hydrochloric acid.

Scientific Research Applications

7-Br-3,3-DMT-1,2,3,4-TIQ-HCl has been studied for its potential application in a number of scientific research areas. It has been studied for its potential use as a catalyst for the synthesis of other organic compounds, as a chelating agent for metal ions, and as a reagent for the synthesis of other organic compounds. In addition, it has been studied for its potential application in medicinal chemistry, drug delivery, and biotechnology.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the reaction of 3,4-dihydroisoquinoline with bromine and methylmagnesium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3,4-dihydroisoquinoline", "bromine", "methylmagnesium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dihydroisoquinoline is reacted with bromine in the presence of a catalyst to form 7-bromo-3,4-dihydroisoquinoline.", "Step 2: 7-bromo-3,4-dihydroisoquinoline is then reacted with methylmagnesium chloride to form 7-bromo-3-methyl-4-(methyl magnesium chloride)isoquinoline.", "Step 3: The resulting compound is then reduced with sodium borohydride to form 7-bromo-3-methyl-4-(methyl magnesium chloride)tetrahydroisoquinoline.", "Step 4: Finally, the compound is quaternized with hydrochloric acid to form 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride." ] }

CAS RN

2728149-90-2

Product Name

7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Molecular Formula

C11H15BrClN

Molecular Weight

276.6

Purity

95

Origin of Product

United States

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